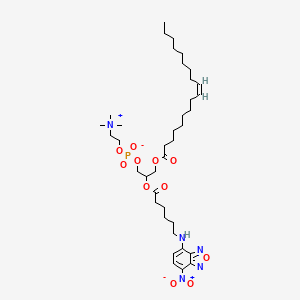

Nbd-ocpc

Description

Properties

CAS No. |

99566-32-2 |

|---|---|

Molecular Formula |

C38H64N5O11P |

Molecular Weight |

797.9 g/mol |

IUPAC Name |

[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C38H64N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-35(44)50-30-32(31-52-55(48,49)51-29-28-43(2,3)4)53-36(45)24-21-19-22-27-39-33-25-26-34(42(46)47)38-37(33)40-54-41-38/h12-13,25-26,32H,5-11,14-24,27-31H2,1-4H3,(H-,39,41,48,49)/b13-12- |

InChI Key |

OEOBAFBXLIMNCV-SEYXRHQNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Synonyms |

1-oleoyl-2-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproylphosphatidylcholine 1-oleoyl-2-NBD-6-aminocaproyl-sn-glycero-3-phosphocholine NBD-OCPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

NBCDs are distinct from both traditional generics and biologics. The table below highlights key differences between NBCDs and structurally or functionally similar compounds:

Case Studies:

- Liposomal Doxorubicin vs. Free Doxorubicin : Liposomal formulations (e.g., Doxil®) exhibit reduced cardiotoxicity and prolonged circulation compared to free doxorubicin. However, batch-to-batch variability in lipid composition can alter pharmacokinetics, necessitating comparative clinical trials for approval of follow-on versions .

- Iron-Carbohydrate Nanoparticles: Differences in carbohydrate shell composition (e.g., Venofer® vs. generic iron sucrose) impact iron release rates and oxidative stress profiles, leading to divergent safety outcomes in chronic kidney disease patients .

Key Research Findings and Challenges

Analytical Limitations

NBCDs cannot be fully characterized using conventional methods. For example, glatiramer acetate (a polypeptide mixture) requires a combination of chromatography, spectroscopy, and biological assays to confirm consistency . Regulatory agencies emphasize the need for "totality of evidence," integrating physicochemical, preclinical, and clinical data to establish similarity .

Clinical Equivalence Hurdles

Studies comparing originator and follow-on NBCDs frequently identify discrepancies:

- A 2020 review found that generic liposomal amphotericin B exhibited altered tissue distribution in animal models, leading to suboptimal efficacy in fungal infections .

- Post-marketing surveillance of follow-on glatiramer acetate revealed increased injection-site reactions compared to Copaxone®, attributed to differences in aggregate formation .

Regulatory Recommendations

The European Medicines Agency (EMA) mandates post-marketing pharmacovigilance for follow-on NBCDs to monitor long-term safety . Additionally, comparative clinical trials should include sensitive biomarkers (e.g., pharmacokinetic markers for liposomal drugs) to detect subtle differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.